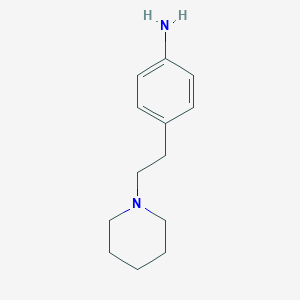

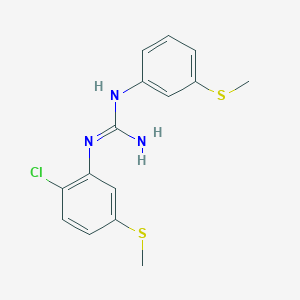

4-(2-Piperidin-1-yl-ethyl)-phenylamine

Overview

Description

4-(2-Piperidin-1-yl-ethyl)-phenylamine, also known as 4-PEPA, is a small molecule with a wide range of applications in scientific research. It is a versatile compound that has been used to study the biochemical and physiological effects of compounds on cells, tissues, and organs. 4-PEPA is a powerful tool for scientists as it can be used to study the mechanisms of action of various compounds and to test the effects of various compounds on cellular processes.

Scientific Research Applications

Crystal Structure Insights

The compound 4,4-dimethyl-1-[2-phenyl-1-(phenylamino)ethyl]piperidin-2,6-dione, closely related to 4-(2-Piperidin-1-yl-ethyl)-phenylamine, has been studied for its crystal structure. It crystallizes in the orthorhombic space group Pna21, and the structure reveals two crystallographically independent molecules in the asymmetric unit. The piperidine ring makes significant dihedral angles with the phenyl and phenylamine moieties, indicating the compound's molecular complexity and potential reactivity (Rajnikant et al., 2010).

Potential in Drug Development

Piperidine analogs, including those similar to this compound, have shown promise in drug development, especially as human beta(3) agonists. Modifications to the molecular structure have led to potent agonists with significant selectivity, suggesting potential applications in treating various conditions. For instance, specific N-alkyl substitution on 4-piperidin-1-yl-phenylamine has enhanced beta(3) potency while maintaining selectivity, underscoring the compound's therapeutic potential (Hu et al., 2001).

Antibacterial and Antifungal Applications

Derivatives of piperidine, structurally akin to this compound, have demonstrated moderate to significant antibacterial and antifungal activities. Specific compounds, such as N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have shown promise against both Gram-negative and Gram-positive bacteria, indicating their potential in developing new antimicrobial agents (Khalid et al., 2016).

Neurological Disorder Treatment

Certain piperidine-based compounds, structurally related to this compound, have been explored for their affinity towards dopamine, serotonin, and norepinephrine transporters, hinting at potential applications in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Mechanism of Action

Target of Action

4-(2-Piperidin-1-yl-ethyl)-phenylamine, also known as 4-(2-PIPERIDIN-1-YL-ETHYL)-ANILINE, is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It is known that piperidine derivatives can interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It is noted that piperidine derivatives have potential for enhanced central nervous system (cns) pharmacokinetic properties .

Result of Action

Some piperidine derivatives have been evaluated for anti-inflammatory activity .

Action Environment

It is known that the environment can affect the synthesis and function of piperidine derivatives .

properties

IUPAC Name |

4-(2-piperidin-1-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEFNCLNVXCFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443723 | |

| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168897-21-0 | |

| Record name | 4-[2-(1-Piperidinyl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168897-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)

![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)